molecular formula C16H11N3 B13990085 1-(Pyridin-2-yl)-9H-beta-carboline CAS No. 148639-25-2

1-(Pyridin-2-yl)-9H-beta-carboline

Cat. No.: B13990085
CAS No.: 148639-25-2
M. Wt: 245.28 g/mol
InChI Key: MIJJBECNVSJLFN-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-9H-beta-carboline is a heterocyclic compound that features a beta-carboline core fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-yl)-9H-beta-carboline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the beta-carboline core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)-9H-beta-carboline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Pyridin-2-yl)-9H-beta-carboline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)-9H-beta-carboline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-(Pyridin-2-yl)-9H-beta-carboline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

148639-25-2

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

1-pyridin-2-yl-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C16H11N3/c1-2-6-13-11(5-1)12-8-10-18-16(15(12)19-13)14-7-3-4-9-17-14/h1-10,19H

InChI Key

MIJJBECNVSJLFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC=N4

Origin of Product

United States

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